Methyl 2-acetoxy-3-carboxypropanoate
Overview
Description
Methyl 2-acetoxy-3-carboxypropanoate is an organic compound with the molecular formula C7H10O6 and a molecular weight of 190.15 g/mol . It is a white crystalline solid that is soluble in ethyl acetate and methanol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxy-3-carboxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-acetoxy-3-carboxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetoxy-3-carboxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-acetoxy-3-carboxypropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-acetoxy-3-carboxypropanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetoxy-3-carboxypropanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents.
Biochemical Studies: It serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-acetoxy-3-carboxypropanoate involves its interaction with specific molecular targets. In biochemical studies, it may act as a substrate for enzymes, undergoing enzymatic transformations that provide insights into enzyme function and regulation. The pathways involved in these reactions depend on the specific enzyme and the nature of the transformation .
Comparison with Similar Compounds
Methyl 2-acetoxy-3-carboxypropanoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-3-carboxypropanoate: This compound has a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
Ethyl 2-acetoxy-3-carboxypropanoate: The ethyl ester variant has slightly different physical properties and may be used in different contexts.
Methyl 2-acetoxy-3-carboxybutanoate: This compound has an additional carbon in the backbone, affecting its chemical behavior and applications.
This compound stands out due to its specific ester and acetoxy functional groups, which confer unique reactivity and make it valuable in various research applications.
Properties
IUPAC Name |
3-acetyloxy-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUIKZDAUFIOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472132 | |
Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20226-93-1, 39701-84-3 | |
Record name | METHYL 2-ACETOXY-3-CARBOXYPROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl (S)-2-acetoxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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